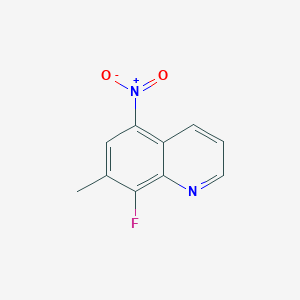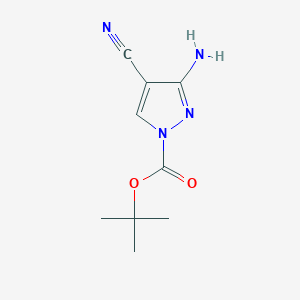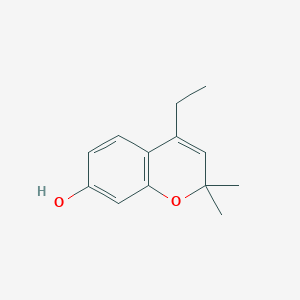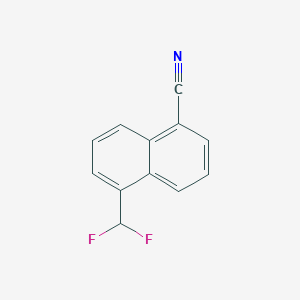
1-Cyano-5-(difluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-5-(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H7F2N and a molecular weight of 203.19 g/mol It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to the naphthalene ring
Métodos De Preparación
The synthesis of 1-Cyano-5-(difluoromethyl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with nitrous acid, nitrous acid ester, or nitrite in an acid medium to obtain the corresponding diazonium salt, which is then subjected to further reactions to introduce the cyano and difluoromethyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Cyano-5-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 1-amino-5-(difluoromethyl)naphthalene.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyano-5-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential use in pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyano-5-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The difluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
1-Cyano-5-(difluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Cyano-5-(trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Cyano-5-(methyl)naphthalene: Similar structure but with a methyl group instead of a difluoromethyl group.
1-Cyano-5-(chloromethyl)naphthalene: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H7F2N |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
5-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12H |
Clave InChI |
URUZKWCKEZESPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)C(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


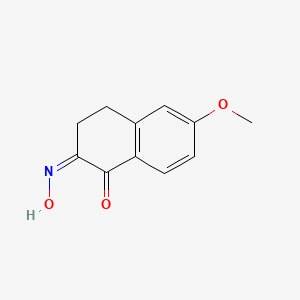
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
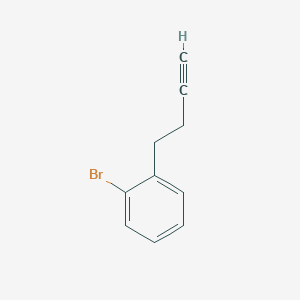
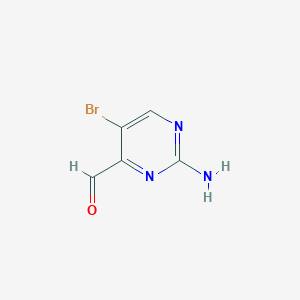
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)

![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
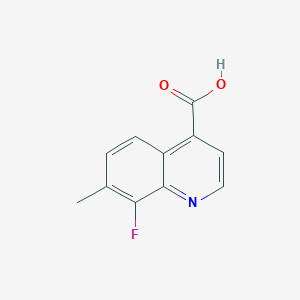
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
